

N-[4-(2-Bromoacetyl)Phenyl]Acetamide as an Alkylating Agent: A Technical Guide

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Compound of Interest

Compound Name: *N*-[4-(2-Bromoacetyl)Phenyl]Acetamide

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Abstract

N-[4-(2-Bromoacetyl)phenyl]acetamide is a bifunctional organic compound featuring a reactive bromoacetyl group, positioning it as a potent alkylating agent for nucleophilic residues in biological macromolecules. This technical guide provides a comprehensive overview of its synthesis, mechanism of action as an electrophilic probe, and its potential applications in chemical biology and drug discovery. The document details experimental protocols for its synthesis and its use in protein alkylation, summarizes key quantitative data from related compounds, and explores the signaling pathways potentially modulated by this class of molecules.

Introduction

N-[4-(2-Bromoacetyl)phenyl]acetamide belongs to the class of haloacetyl compounds, which are well-established as irreversible covalent modifiers of proteins. The electrophilic carbon of the bromoacetyl moiety is susceptible to nucleophilic attack, most notably from the sulfhydryl group of cysteine residues, but also from other nucleophilic amino acids such as histidine and lysine. This reactivity makes **N-[4-(2-Bromoacetyl)phenyl]acetamide** a valuable tool for a range of applications, including the labeling of proteins for proteomic studies, the irreversible inhibition of enzymes for mechanistic studies, and as a scaffold for the development of targeted covalent inhibitors in drug discovery. The acetamide group on the phenyl ring can modulate the

compound's solubility and its non-covalent interactions with target proteins, potentially influencing its specificity and potency.

Physicochemical Properties

A summary of the key physicochemical properties of **N-[4-(2-Bromoacetyl)phenyl]acetamide** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₀ BrNO ₂	[1]
Molecular Weight	256.10 g/mol	[1]
IUPAC Name	N-[4-(2-bromoacetyl)phenyl]acetamide	[1]
CAS Number	21675-02-5	[1]
Canonical SMILES	CC(=O)NC1=CC=C(C=C1)C(=O)CBr	[1]

Synthesis

The synthesis of **N-[4-(2-bromoacetyl)phenyl]acetamide** is typically achieved through the N-acylation of a substituted aniline with bromoacetyl bromide. While a specific detailed protocol for this exact compound is not readily available in the cited literature, a representative synthesis can be adapted from established methods for structurally similar compounds. The following protocol is based on the synthesis of related bromoacetamides.[\[2\]](#)[\[3\]](#)

Representative Synthesis Protocol

Materials:

- 4-Aminoacetophenone
- Bromoacetyl bromide
- Anhydrous solvent (e.g., Dichloromethane, Acetone)

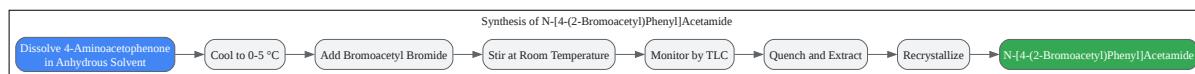
- Base (e.g., Pyridine, Sodium Bicarbonate)
- Deionized water
- Ethanol (for recrystallization)
- Standard laboratory glassware
- Magnetic stirrer
- Ice bath

Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminoacetophenone (1.0 equivalent) in the chosen anhydrous solvent.
- Cooling: Cool the solution to 0-5 °C using an ice bath.
- Addition of Bromoacetyl Bromide: While stirring, slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution. If a base like pyridine is used, it should be added to the initial solution before the bromoacetyl bromide.
- Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and continue stirring for 4-6 hours.
- Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Extraction: If using a water-immiscible solvent like dichloromethane, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. If using a water-miscible solvent like acetone, remove it under reduced pressure.
- Isolation: Collect the resulting solid by vacuum filtration and wash with cold deionized water.

- Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure **N-[4-(2-bromoacetyl)phenyl]acetamide**.
- Characterization: Confirm the identity and purity of the final product using techniques such as NMR, mass spectrometry, and melting point analysis.

Experimental Workflow for Synthesis



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Caption: A generalized workflow for the synthesis of **N-[4-(2-Bromoacetyl)Phenyl]Acetamide**.

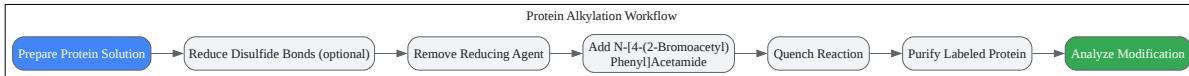
Mechanism of Action as an Alkylating Agent

The primary mechanism of action of **N-[4-(2-bromoacetyl)phenyl]acetamide** as an alkylating agent is through a nucleophilic substitution reaction (SN2). The electron-withdrawing carbonyl group makes the adjacent methylene carbon highly electrophilic. This carbon is readily attacked by nucleophilic side chains of amino acids.

Reaction with Cysteine

The most common target for bromoacetyl compounds is the thiol group of cysteine residues.^[2] At a slightly basic pH (typically 7.5-8.5), the thiol group is deprotonated to the more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion and forming a stable thioether linkage.

Alkylation of a Cysteine Residue



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References

- 1. bocsci.com [bocsci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
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